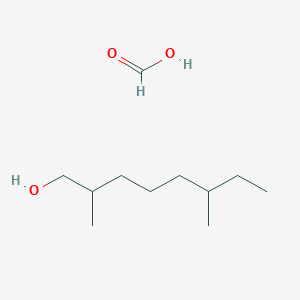
2,6-Dimethyloctan-1-ol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyloctan-1-ol;formic acid is a compound that combines 2,6-dimethyloctan-1-ol with formic acid. This compound is notable for its applications in various fields, including chemistry and biology. It is particularly recognized for its role as a mimic of the aggregation pheromone of flour beetles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyloctan-1-ol formate can be achieved through the reaction of 2,6-dimethyloctan-1-ol with formic acid. One method involves the telomerization of isoprene with allyl and benzyl alcohols, followed by the removal of protective groups and hydrogenation of double bonds . This process yields 2,6-dimethyloctan-1-ol, which can then react with formic acid to produce the desired compound.
Industrial Production Methods
Industrial production methods for 2,6-dimethyloctan-1-ol formate typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of π-allylpalladium complex catalysts is common in these processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloctan-1-ol formate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it back to its alcohol form.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include 2,6-dimethyloctanal and 2,6-dimethyloctanoic acid from oxidation reactions. Reduction reactions primarily yield 2,6-dimethyloctan-1-ol .
Scientific Research Applications
2,6-Dimethyloctan-1-ol formate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of 2,6-dimethyloctan-1-ol formate involves its interaction with specific molecular targets. In the case of its role as a pheromone mimic, the compound binds to receptors in the beetles, triggering aggregation behavior. The exact molecular pathways involved in this process are still being studied, but it is known that the compound’s structure allows it to effectively mimic natural pheromones .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloctan-1-ol: The parent alcohol compound.
2,6-Dimethyloctanoic acid: An oxidized form of the compound.
2,6-Dimethyloctanal: An intermediate oxidation product.
Uniqueness
2,6-Dimethyloctan-1-ol formate is unique due to its dual functionality as both an alcohol and a formate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent alcohol or oxidized forms .
Properties
CAS No. |
119897-61-9 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,6-dimethyloctan-1-ol;formic acid |
InChI |
InChI=1S/C10H22O.CH2O2/c1-4-9(2)6-5-7-10(3)8-11;2-1-3/h9-11H,4-8H2,1-3H3;1H,(H,2,3) |
InChI Key |
VEDYJVCTOCGGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















